4-Nitro-2-(trifluoromethoxy)aniline CAS number and properties
4-Nitro-2-(trifluoromethoxy)aniline CAS number and properties
An In-depth Technical Guide to 4-Nitro-2-(trifluoromethoxy)aniline
Prepared by a Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals working with 4-Nitro-2-(trifluoromethoxy)aniline. It is important to note that this is a specialized research chemical, and as such, extensive data in peer-reviewed literature is limited. This guide synthesizes available supplier data with established principles of organic chemistry to provide a robust framework for its handling, synthesis, and application.
Compound Identification and Structure
The foundational step in any research endeavor is the unambiguous identification of the material. 4-Nitro-2-(trifluoromethoxy)aniline is an aromatic amine featuring both a nitro group and a trifluoromethoxy group, substituents that significantly influence its chemical properties and reactivity.
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IUPAC Name : 4-Nitro-2-(trifluoromethoxy)benzenamine
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Molecular Formula : C₇H₅F₃N₂O₃[2]
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InChI Key : FFDBXRVBNGKCDQ-UHFFFAOYSA-N
Below is a diagram of the chemical structure, which is fundamental to understanding its reactivity. The amine group is a powerful activating group, while the nitro and trifluoromethoxy groups are electron-withdrawing, creating a unique electronic profile on the aromatic ring.
Caption: Structure of 4-Nitro-2-(trifluoromethoxy)aniline.
Physicochemical Properties
Understanding the physical properties of a compound is critical for designing experiments, particularly for reaction setup, solvent selection, and purification. While exhaustive experimental data for this specific molecule is not widely published, a combination of supplier data and chemical theory provides a working profile.
| Property | Value | Source / Rationale |
| CAS Number | 1261753-88-1 | [1][2] |
| Molecular Weight | 222.12 g/mol | [1][2] |
| Molecular Formula | C₇H₅F₃N₂O₃ | [2] |
| Physical Form | Solid | |
| Boiling Point | 306.2 ± 37.0 °C at 760 mmHg | |
| Melting Point | Not available | Data not found in public databases. |
| Solubility | Not available | Expected to be soluble in polar organic solvents (e.g., Ethyl Acetate, Acetone, Methanol) and poorly soluble in water, typical for nitroanilines. |
| pKa | Not available | The amine group's basicity is significantly reduced by the strong electron-withdrawing effects of the ortho-OCF₃ and para-NO₂ groups, resulting in a very low pKa. |
Proposed Synthesis and Scientific Rationale
Causality Behind the Synthetic Strategy:
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Protection Step : The starting material, 2-(trifluoromethoxy)aniline, contains a strongly activating amino group (-NH₂). Direct nitration would be uncontrolled, leading to multiple nitrations and significant oxidation. Therefore, the amine is first protected as an acetanilide (-NHCOCH₃). This moderately deactivating group still directs electrophiles to the ortho and para positions but pacifies the reaction, preventing oxidation and over-nitration.
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Nitration Step : The key step is the regioselective nitration of 2-(trifluoromethoxy)acetanilide. The directing effects of the two substituents must be considered. The acetamido group is an ortho, para-director, while the trifluoromethoxy group is a deactivating ortho, para-director. The position para to the stronger activating acetamido group is the most electronically favored. Steric hindrance from the bulky ortho-trifluoromethoxy group further disfavors substitution at the position adjacent to it, strongly favoring nitration at the C4 position.
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Deprotection Step : The final step is the hydrolysis of the amide bond to reveal the target aniline. This is typically achieved under acidic or basic conditions.
Caption: Proposed synthetic workflow for the target compound.
Hypothetical Experimental Protocol:
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Step 1: Acetylation of 2-(trifluoromethoxy)aniline
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Dissolve 1.0 equivalent of 2-(trifluoromethoxy)aniline in glacial acetic acid.
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Cool the solution to 0-5 °C in an ice bath.
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Slowly add 1.1 equivalents of acetic anhydride while maintaining the temperature below 10 °C.
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Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
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Pour the reaction mixture into ice water to precipitate the product.
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Filter the solid, wash with water until neutral, and dry to yield 2-(trifluoromethoxy)acetanilide.
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Step 2: Nitration of 2-(trifluoromethoxy)acetanilide
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Carefully add 1.0 equivalent of the dried acetanilide to concentrated sulfuric acid at 0 °C.
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Prepare the nitrating mixture by slowly adding 1.05 equivalents of concentrated nitric acid to concentrated sulfuric acid at 0 °C.
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Add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not exceed 5 °C.
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Stir the reaction at 0-5 °C for 1-2 hours.
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Carefully pour the mixture onto crushed ice, causing the nitrated product to precipitate.
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Filter the solid, wash thoroughly with cold water to remove excess acid, and dry.
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Step 3: Hydrolysis of 4-Nitro-2-(trifluoromethoxy)acetanilide
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Suspend the crude nitrated acetanilide in a mixture of ethanol and concentrated hydrochloric acid.
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Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours, monitoring the reaction by TLC.
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Cool the solution to room temperature and then neutralize carefully with a base (e.g., NaOH solution) until the product precipitates.
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Filter the solid, wash with water, and dry.
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Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-Nitro-2-(trifluoromethoxy)aniline.
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Spectroscopic Profile (Predicted)
While experimental spectra are not available in public databases, the chemical structure allows for a reliable prediction of its key spectroscopic features.
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¹H NMR : The aromatic region should display three distinct signals corresponding to the three protons on the benzene ring.
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H-6 : This proton is ortho to the NH₂ group and meta to the NO₂ group. It would likely appear as a doublet.
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H-5 : This proton is ortho to the NO₂ group and meta to the NH₂ group. It would appear as a doublet of doublets.
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H-3 : This proton is ortho to both the NH₂ and OCF₃ groups. It would appear as a doublet.
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The -NH₂ protons would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
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¹³C NMR : Expect seven carbon signals. The carbon attached to the fluorine atoms (CF₃) would show a characteristic quartet due to C-F coupling. Carbons bonded to the nitro and amine groups would be shifted significantly downfield and upfield, respectively.
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IR Spectroscopy :
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N-H Stretch : A characteristic double peak around 3300-3500 cm⁻¹ for the primary amine.
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N-O Stretch (Nitro) : Two strong, sharp peaks around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).
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C-O-C / C-F Stretch : Strong absorptions in the fingerprint region, typically around 1100-1300 cm⁻¹.
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Reactivity and Applications in Drug Development
The trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups are of immense interest in medicinal chemistry. They are often incorporated into drug candidates to enhance metabolic stability, improve lipophilicity, and modify binding affinity.[3][4]
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Core Reactivity :
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Amine Group : The primary amine can act as a nucleophile or be diazotized to form a highly versatile diazonium salt, which can then be converted into a wide range of other functional groups (e.g., -OH, -CN, -halogens).
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Nitro Group : The nitro group can be readily reduced to an amine, yielding 2-(trifluoromethoxy)benzene-1,4-diamine. This creates a new scaffold for further elaboration.
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Aromatic Ring : The ring is generally deactivated to further electrophilic substitution but may be susceptible to nucleophilic aromatic substitution under certain conditions, particularly at the positions activated by the nitro group.
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Potential Applications :
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Pharmaceutical Scaffolding : This compound is a valuable building block. The amine provides a handle for amide bond formation, reductive amination, or participation in coupling reactions to build more complex molecules. The trifluoromethoxy group imparts desirable pharmacokinetic properties.
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Agrochemical Synthesis : Similar to its isomers, this aniline can serve as a precursor for herbicides and fungicides, where the fluorinated moiety enhances biological activity and stability.[5]
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Materials Science : The distinct electronic properties conferred by the substituent groups make it a candidate for the synthesis of dyes and specialty polymers.
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Safety and Handling
Based on supplier safety data, 4-Nitro-2-(trifluoromethoxy)aniline is a hazardous substance requiring careful handling.
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GHS Pictogram :
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(Harmful/Irritant)
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Signal Word : Warning[2]
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Hazard Statements :
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Precautionary Statements :
Handling Recommendations : As a Senior Application Scientist, I recommend that this compound be handled exclusively in a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles, is mandatory. Avoid inhalation of dust and any contact with skin or eyes. In case of accidental exposure, follow the first-aid measures outlined in the material's Safety Data Sheet (SDS).
References
- Google Patents. (n.d.). US5840983A - Process for preparing 2-trifluoromethoxy-aniline.
- Google Patents. (n.d.). EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline.
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Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4(13). Retrieved January 26, 2026, from [Link]
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Wang, F., et al. (2024). Metallaphotocatalytic triple couplings for modular synthesis of elaborate N-trifluoroalkyl anilines. Nature Communications, 15(XXXX). Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
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George, S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. Retrieved January 26, 2026, from [Link]
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PubChem. (n.d.). 4-Nitro-alpha,alpha,alpha-trifluoro-o-toluidine. Retrieved January 26, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved January 26, 2026, from [Link]
